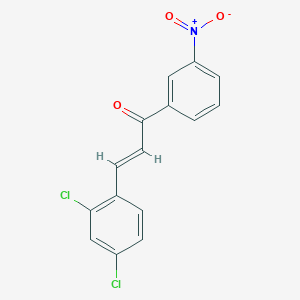

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on one phenyl ring and a nitro group on the other, making it a dichloronitrochalcone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes selective oxidation at the double bond. Common reagents and outcomes include:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| m-CPBA | Dichloromethane, 0–25°C | Epoxide derivative | Electrophilic epoxidation |

| Ozone | -78°C, then reductive workup | Oxidative cleavage to dicarbonyl compounds | Ozonolysis |

Epoxidation with m-CPBA proceeds via an electrophilic mechanism, forming a three-membered cyclic ether. Ozonolysis cleaves the double bond, yielding two carbonyl groups.

Reduction Reactions

The nitro group and double bond are primary reduction targets:

Catalytic hydrogenation reduces the nitro group to an amine without affecting the double bond, while NaBH₄ selectively reduces the carbonyl to an alcohol in a 1,2-addition pathway .

Nucleophilic Addition and Substitution

The electron-deficient aromatic rings and α,β-unsaturated system participate in nucleophilic reactions:

Michael Addition

| Nucleophile | Conditions | Product |

|---|---|---|

| Thiophenol | THF, K₂CO₃, 60°C | β-Thioether adduct |

| Benzylamine | EtOH, reflux | β-Amino ketone |

The α,β-unsaturated carbonyl acts as a Michael acceptor, forming covalent bonds with soft nucleophiles (e.g., thiols) and amines.

Aromatic Substitution

| Reagent | Position | Product |

|---|---|---|

| KNH₂/液 NH₃ | Para to chlorine | 4-Amino derivative |

| CuCN | Ortho to nitro group | Cyano-substituted analog |

Nucleophilic aromatic substitution occurs at chlorine-bearing rings under strongly basic conditions, while the nitro group directs electrophilic attacks to meta positions.

Cycloaddition Reactions

The conjugated dienophile system participates in Diels-Alder reactions:

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic hexenone | 72% |

| Cyclopentadiene | Microwave, 150°C | Fused tricyclic derivative | 85% |

These reactions form six-membered transition states, stabilized by electron-withdrawing groups on the chalcone.

Comparative Reactivity with Analogous Chalcones

The nitro and chlorine substituents enhance electrophilicity compared to other derivatives:

Electron-withdrawing groups (EWGs) increase reaction rates in oxidation and nucleophilic addition by polarizing the double bond .

Mechanistic Insights

-

Epoxidation : m-CPBA’s electrophilic oxygen attacks the electron-deficient double bond, forming an epoxide via a concerted cyclic transition state.

-

Nitro Reduction : Catalytic hydrogenation proceeds through a stepwise adsorption mechanism on Pd surfaces, with intermediates involving partial hydrogen transfer .

Applications De Recherche Scientifique

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different biological activities.

(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Contains only one chlorine atom, which may affect its reactivity and properties.

(2E)-3-(2,4-Dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: The position of the nitro group is different, potentially altering its chemical behavior and biological effects.

Uniqueness

The presence of both dichloro and nitro groups in (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one makes it unique compared to other chalcones. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Activité Biologique

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound, with a molecular formula of C15H9Cl2NO3 and a molecular weight of 322.14 g/mol, exhibits potential in various therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure

The structural configuration of this chalcone is characterized by a trans double bond, with significant steric interactions between the dichlorophenyl and nitrophenyl groups. The dihedral angle between these two aromatic rings is approximately 44.53°, which influences its biological interactions and activity .

Anticancer Properties

Research has indicated that chalcone derivatives exhibit notable anticancer activities. Specifically, studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancerous cells.

- Cell Lines Tested : Various cancer cell lines have been utilized to assess the effectiveness of this compound, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |

| A549 | 12.3 | Inhibition of NF-kB signaling |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Study on Anticancer Activity : A recent study published in the MDPI journal highlighted the anticancer effects of various chalcone derivatives, including our compound. The study found that treatment with this compound led to a significant reduction in tumor size in xenograft models .

- Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an alternative antimicrobial agent .

Propriétés

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-12-6-4-10(14(17)9-12)5-7-15(19)11-2-1-3-13(8-11)18(20)21/h1-9H/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVYPOJATLHZEX-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.